![molecular formula C14H17F3O B3175477 [4-Cyclohexyl-3-(trifluoromethyl)phenyl]methanol CAS No. 957205-23-1](/img/structure/B3175477.png)
[4-Cyclohexyl-3-(trifluoromethyl)phenyl]methanol
Overview
Description
“[4-Cyclohexyl-3-(trifluoromethyl)phenyl]methanol” is a chemical compound with the molecular formula C14H17F3O . It has a molecular weight of 258.28 . The IUPAC name for this compound is (4-cyclohexyl-3-(trifluoromethyl)phenyl)methanol . It is an alcohol derivative and can be used as pharmaceutical intermediates .
Molecular Structure Analysis
The molecular structure of “[4-Cyclohexyl-3-(trifluoromethyl)phenyl]methanol” can be represented by the SMILES notation: OCC1=CC=C(C2CCCCC2)C(C(F)(F)F)=C1 . This indicates that the molecule contains a cyclohexyl group and a trifluoromethyl group attached to a phenyl ring, which is further connected to a methanol group.Scientific Research Applications
Catalytic Applications
[4-Cyclohexyl-3-(trifluoromethyl)phenyl]methanol has been explored for its potential in catalytic reactions. Methanol, a related compound, acts as a hydrogen donor in reactions catalyzed by ruthenium and rhodium complexes, indicating potential applications of [4-Cyclohexyl-3-(trifluoromethyl)phenyl]methanol in similar catalytic processes (Smith & Maitlis, 1985). Additionally, a catalyst based on the tris(triazolyl)methanol-Cu(I) structure, which might bear structural similarities to [4-Cyclohexyl-3-(trifluoromethyl)phenyl]methanol, has shown high activity in Huisgen 1,3-dipolar cycloadditions (Ozcubukcu et al., 2009).
Biocatalysis
Lactobacillus paracasei BD101 has been used to produce (S)-cyclohexyl(phenyl)methanol, a compound structurally related to [4-Cyclohexyl-3-(trifluoromethyl)phenyl]methanol. This biocatalysis resulted in high enantiomeric purity, suggesting potential applications of similar compounds in asymmetric synthesis (Şahin et al., 2019).
Pharmaceutical Research
In pharmaceutical research, derivatives of methanol, such as Cyclohex-3-enyl(5-phenyl-4H-1,2,4-triazol-3-yl)methanol, have been explored for antitubercular activity. The stereoisomers of this compound were evaluated for their specific activity against Mycobacterium tuberculosis, highlighting the importance of stereochemistry in pharmaceutical applications, which could be relevant for [4-Cyclohexyl-3-(trifluoromethyl)phenyl]methanol (Shekar et al., 2014).
Materials Chemistry
The novel tris(4-azidophenyl)methanol, which shares some structural features with [4-Cyclohexyl-3-(trifluoromethyl)phenyl]methanol, has been reported as a multifunctional aryl azide. It can be used as a protecting group for thiols in peptoid synthesis and cleaved under mild conditions, offering opportunities in materials chemistry (Qiu et al., 2023).
Safety and Hazards
Mechanism of Action
Target of Action
Similar compounds have been known to targetSerine/threonine-protein kinase pim-1 .
Biochemical Pathways
Given its potential target, it may influence pathways involvingSerine/threonine-protein kinase pim-1 .
Result of Action
Given its potential target, it may influence cellular processes regulated by Serine/threonine-protein kinase pim-1 .
properties
IUPAC Name |
[4-cyclohexyl-3-(trifluoromethyl)phenyl]methanol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17F3O/c15-14(16,17)13-8-10(9-18)6-7-12(13)11-4-2-1-3-5-11/h6-8,11,18H,1-5,9H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XIRMFYAEMKQCRT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C2=C(C=C(C=C2)CO)C(F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17F3O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[4-Cyclohexyl-3-(trifluoromethyl)phenyl]methanol |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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